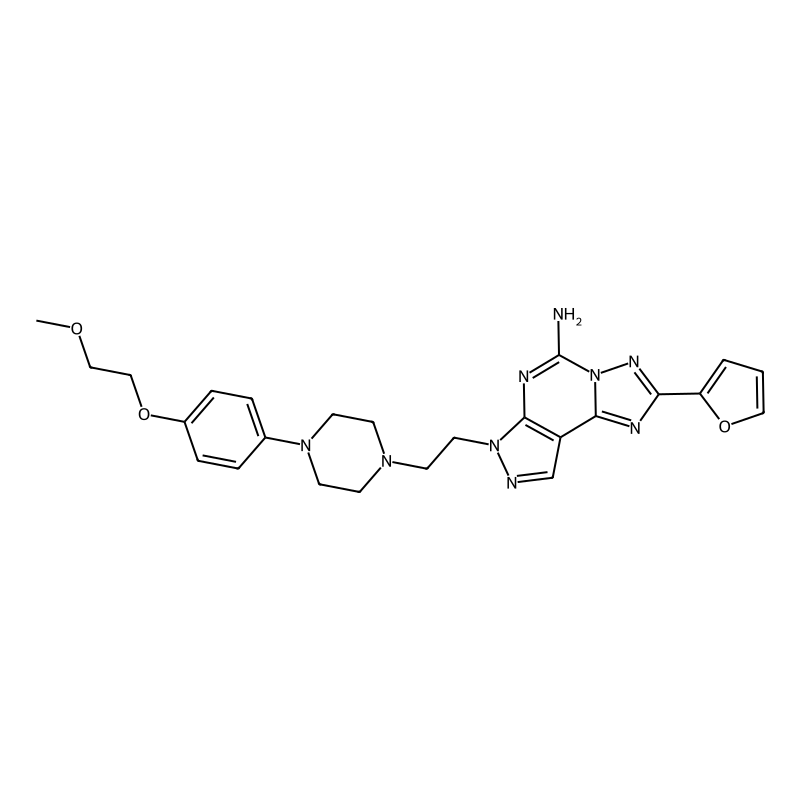Preladenant

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Preladenant is a selective antagonist of the adenosine A2A receptor []. This means it binds to the A2A receptor and prevents adenosine, a signaling molecule in the brain, from exerting its effects. A2A receptors are found throughout the brain, but are particularly concentrated in areas involved in movement, reward, and cognition []. Due to this specific targeting, Preladenant has been explored as a potential treatment for various neurological disorders.
Parkinson's Disease
One of the main areas of research for Preladenant is Parkinson's disease (PD). PD is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra, a part of the midbrain. This loss of dopamine leads to symptoms such as tremors, rigidity, bradykinesia (slowness of movement), and postural instability [].
Preladenant's potential benefit in PD lies in its ability to modulate adenosine signaling. In PD, the level of adenosine increases in the striatum, a brain region crucial for movement control. This increase in adenosine can further inhibit dopamine release, worsening motor symptoms []. By blocking A2A receptors, Preladenant could theoretically counteract this effect and improve dopamine function.
Clinical trials investigating Preladenant for PD have shown mixed results. Some studies have reported improvements in motor function, while others have not []. Further research is needed to determine the long-term efficacy and safety of Preladenant for PD treatment.
Other Neurological Applications
Preladenant's potential extends beyond PD. Researchers are exploring its application in other conditions where A2A receptor activity may play a role, such as:
- Huntington's disease: Another neurodegenerative disorder characterized by abnormal movements, cognitive decline, and emotional disturbances.
- Tardive dyskinesia: A movement disorder that can develop as a side effect of long-term antipsychotic medication use.
- Schizophrenia: A mental illness characterized by hallucinations, delusions, and disorganized thinking.
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
H319 (77.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (77.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
KEGG Target based Classification of Drugs
Rhodopsin family
Adenosine
ADORA2A [HSA:135] [KO:K04266]
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Dates
2: Zhou X, Khanapur S, Huizing AP, Zijlma R, Schepers M, Dierckx RA, van Waarde A, de Vries EF, Elsinga PH. Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyr azolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. J Med Chem. 2014 Nov 13;57(21):9204-10. doi: 10.1021/jm501065t. Epub 2014 Oct 15. PubMed PMID: 25279444.
3: Barret O, Hannestad J, Alagille D, Vala C, Tavares A, Papin C, Morley T, Fowles K, Lee H, Seibyl J, Tytgat D, Laruelle M, Tamagnan G. Adenosine 2A receptor occupancy by tozadenant and preladenant in rhesus monkeys. J Nucl Med. 2014 Oct;55(10):1712-8. doi: 10.2967/jnumed.114.142067. Epub 2014 Jul 31. PubMed PMID: 25082853.
4: Wang Z, Xuan F, Lin WH, Troyer MD, Tendolkar A, Cutler DL. Preladenant, a selective adenosine A₂A receptor antagonist, is not associated with QT/QTc prolongation. Eur J Clin Pharmacol. 2013 Oct;69(10):1761-7. doi: 10.1007/s00228-013-1541-5. Epub 2013 Jul 16. PubMed PMID: 23857248.
5: Factor SA, Wolski K, Togasaki DM, Huyck S, Cantillon M, Ho TW, Hauser RA, Pourcher E. Long-term safety and efficacy of preladenant in subjects with fluctuating Parkinson's disease. Mov Disord. 2013 Jun;28(6):817-20. doi: 10.1002/mds.25395. Epub 2013 Apr 15. PubMed PMID: 23589371.
6: Rosse G. Metabolites of the pyrimidine amine preladenant as adenosine a2a receptor antagonists. ACS Med Chem Lett. 2012 Nov 30;4(1):5-6. doi: 10.1021/ml300397j. eCollection 2013 Jan 10. PubMed PMID: 24900549; PubMed Central PMCID: PMC4027435.
7: Cutler DL, Tendolkar A, Grachev ID. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects. J Clin Pharm Ther. 2012 Oct;37(5):578-87. doi: 10.1111/j.1365-2710.2012.01349.x. Epub 2012 Jun 7. PubMed PMID: 22676397.
8: Cutler DL, Tendolkar A, Grachev ID. Evaluation of the effects of a high-fat meal on the oral bioavailability of a single dose of preladenant in healthy subjects. J Clin Pharmacol. 2012 Nov;52(11):1698-703. doi: 10.1177/0091270011428321. Epub 2011 Dec 13. PubMed PMID: 22167566.
9: Hauser RA, Cantillon M, Pourcher E, Micheli F, Mok V, Onofrj M, Huyck S, Wolski K. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial. Lancet Neurol. 2011 Mar;10(3):221-9. doi: 10.1016/S1474-4422(11)70012-6. PubMed PMID: 21315654.
10: Salamone JD. Preladenant, a novel adenosine A(2A) receptor antagonist for the potential treatment of parkinsonism and other disorders. IDrugs. 2010 Oct;13(10):723-31. Review. PubMed PMID: 20878595.
11: Hodgson RA, Bedard PJ, Varty GB, Kazdoba TM, Di Paolo T, Grzelak ME, Pond AJ, Hadjtahar A, Belanger N, Gregoire L, Dare A, Neustadt BR, Stamford AW, Hunter JC. Preladenant, a selective A(2A) receptor antagonist, is active in primate models of movement disorders. Exp Neurol. 2010 Oct;225(2):384-90. doi: 10.1016/j.expneurol.2010.07.011. Epub 2010 Jul 23. PubMed PMID: 20655910.
12: Hodgson RA, Bertorelli R, Varty GB, Lachowicz JE, Forlani A, Fredduzzi S, Cohen-Williams ME, Higgins GA, Impagnatiello F, Nicolussi E, Parra LE, Foster C, Zhai Y, Neustadt BR, Stamford AW, Parker EM, Reggiani A, Hunter JC. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e ][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression. J Pharmacol Exp Ther. 2009 Jul;330(1):294-303. doi: 10.1124/jpet.108.149617. Epub 2009 Mar 30. PubMed PMID: 19332567.








